1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the cyclohexenylmethyl group: This step involves the alkylation of the piperazine ring with a cyclohexenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINE
- 1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Uniqueness
1-(3-CYCLOHEXENYLMETHYL)-4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of the 4-fluorophenylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Properties
Molecular Formula |
C17H23FN2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23FN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2 |
InChI Key |
VQHTWOKJCVCZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.